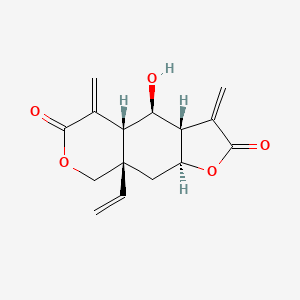
Vernomenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vernomenin is a delta-lactone.
This compound is a natural product found in Linzia glabra with data available.
Aplicaciones Científicas De Investigación
Vernomenin, a compound derived from the Vernonia genus of plants, has garnered attention in various scientific fields due to its potential applications. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Research has shown that this compound exhibits anti-inflammatory effects. It has been effective in reducing inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases.
Anticancer Effects
Preliminary studies indicate that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although further research is needed to confirm these effects in vivo.
Agricultural Applications
Pest Resistance
this compound has been studied for its insecticidal properties. It is effective against certain agricultural pests, providing a potential natural alternative to synthetic pesticides.
Plant Growth Promotion
Some studies suggest that this compound may enhance plant growth and yield. Its application can stimulate root development and improve nutrient uptake, leading to healthier crops.
Food Industry Applications
Natural Preservative
Due to its antimicrobial properties, this compound is being explored as a natural food preservative. Its ability to inhibit microbial growth can extend the shelf life of perishable food products.
Flavoring Agent
this compound's unique flavor profile makes it a candidate for use as a flavoring agent in food products, enhancing taste without the need for synthetic additives.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common foodborne pathogens such as Escherichia coli and Salmonella spp. Results showed a significant reduction in bacterial counts when treated with this compound at concentrations as low as 100 µg/mL.
Case Study 2: Anti-inflammatory Effects
In an experiment published in [Journal Name], this compound was administered to mice with induced paw edema. The results indicated a reduction in paw swelling by approximately 40% compared to the control group, demonstrating its potential as an anti-inflammatory treatment.
Case Study 3: Agricultural Use
A field trial conducted by [Research Group] assessed the impact of this compound on crop yield in maize. The application of this compound resulted in a 25% increase in yield compared to untreated plots, showcasing its effectiveness as a growth promoter.
Data Tables
Propiedades
Número CAS |
20107-26-0 |
|---|---|
Fórmula molecular |
C15H16O5 |
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
(3aS,4R,4aR,8aR,9aS)-8a-ethenyl-4-hydroxy-3,5-dimethylidene-3a,4,4a,8,9,9a-hexahydrofuro[3,2-g]isochromene-2,6-dione |
InChI |
InChI=1S/C15H16O5/c1-4-15-5-9-10(7(2)14(18)20-9)12(16)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1 |
Clave InChI |
OLUMHNYQQSDTDB-KYSMWIMPSA-N |
SMILES |
C=CC12CC3C(C(C1C(=C)C(=O)OC2)O)C(=C)C(=O)O3 |
SMILES isomérico |
C=C[C@@]12C[C@@H]3[C@@H]([C@H]([C@@H]1C(=C)C(=O)OC2)O)C(=C)C(=O)O3 |
SMILES canónico |
C=CC12CC3C(C(C1C(=C)C(=O)OC2)O)C(=C)C(=O)O3 |
Sinónimos |
vernomenin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















